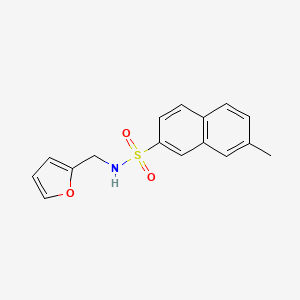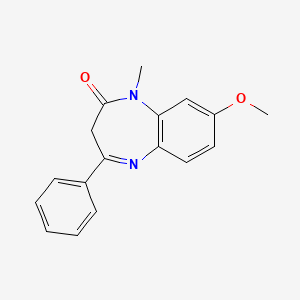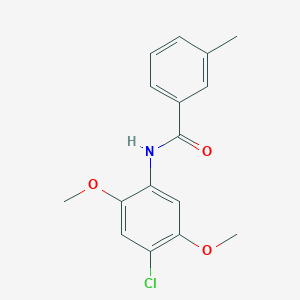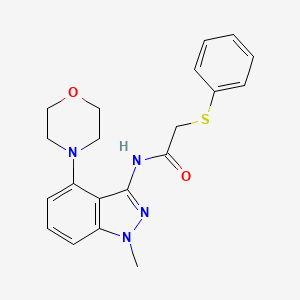
N-(2-furylmethyl)-7-methyl-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-7-methyl-2-naphthalenesulfonamide, also known as FMe-MNS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMe-MNS is a sulfonamide derivative of naphthalene, which is a common aromatic hydrocarbon. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition and Cellular Functions
Naphthalenesulfonamides, including compounds structurally related to N-(2-furylmethyl)-7-methyl-2-naphthalenesulfonamide, have been studied for their inhibitory effects on protein kinases, which are enzymes that play crucial roles in cellular signal transduction pathways. Hidaka et al. (1984) demonstrated that certain naphthalenesulfonamides are potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, indicating their potential application in studying enzyme regulation and signal transduction processes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984). Another study by Ito et al. (1986) showed that naphthalenesulfonamide derivatives could modulate the activity of Ca2+-dependent smooth muscle myosin light chain phosphorylation, further emphasizing their utility in understanding muscle contraction and cellular movement mechanisms (Ito, Tanaka, Inagaki, Nakanishi, & Hidaka, 1986).
Environmental Science and Pollution Treatment
Naphthalenesulfonates, closely related to the compound , have been identified as pollutants in water sources due to their widespread use in industrial applications. Studies have explored methods for their degradation and removal from aquatic environments. For example, Chen et al. (2002) investigated the decomposition of 2-naphthalenesulfonate in aqueous solution by ozonation combined with UV radiation, offering insights into advanced oxidation processes for water treatment (Chen, Chang, Huang, Chiu, Ji, Shang, Yu, Chiang, Ku, & Chen, 2002).
Material Science and Chemical Synthesis
The structural and electronic properties of naphthalene diimides (NDIs), which share a core structural motif with this compound, have been extensively reviewed for their applications in material science. Kobaisi et al. (2016) highlighted the role of NDIs in supramolecular chemistry, sensors, and catalysis, indicating the versatility of naphthalene-based compounds in designing novel materials and devices (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-7-methylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-4-5-13-6-7-16(10-14(13)9-12)21(18,19)17-11-15-3-2-8-20-15/h2-10,17H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRFCUCFNMJIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)


![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5523342.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)

![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5523386.png)
![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)
![2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5523399.png)

![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)
